23-Itelcholan
Description
23-Itelcholan is a synthetic cholane-type steroid derivative characterized by a unique substituent at the C-23 position. While its exact biological activity remains under investigation, its structural framework aligns with brassinosteroid analogs, which are known to regulate plant growth and development . Its nomenclature suggests a focus on modifications at C-23, distinguishing it from related compounds with substitutions at C-22 or C-24.
Properties
CAS No. |
72249-71-9 |
|---|---|
Molecular Formula |
C26H46OTe |
Molecular Weight |
502.2 g/mol |
IUPAC Name |
(3S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-4-propan-2-yltellanylbutan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C26H46OTe/c1-17(2)28-15-12-18(3)22-8-9-23-21-7-6-19-16-20(27)10-13-25(19,4)24(21)11-14-26(22,23)5/h17-24,27H,6-16H2,1-5H3/t18-,19?,20+,21+,22-,23+,24+,25+,26-/m1/s1 |
InChI Key |
ZZYQXYCNFIRRCP-IAULCDHFSA-N |
SMILES |
CC(C)[Te]CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |
Isomeric SMILES |
C[C@H](CC[Te]C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CC[C@@H](C4)O)C)C |
Canonical SMILES |
CC(C)[Te]CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |
Synonyms |
23-(isopropyltelluro)-24-nor-5 alpha-cholan-3 beta-ol 23-(isopropyltelluro)-24-norcholan-3-ol 23-(isopropyltelluro)-24-norcholan-3-ol, (3alpha,5beta)-isomer 23-(isopropyltelluro)-24-norcholan-3-ol, 123Te-labeled, (3beta,5alpha)-isomer 23-ITELCHOLAN |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Features
The following table highlights structural distinctions between 23-Itelcholan and two closely related analogs synthesized in : (22S/R)-22,23-dihydroxy-6-oxo-24-nor-5α-cholan-3α-yl acetate (10a/10b) and (22S/R)-6-oxo-22,23-epoxy-24-nor-5α-cholan-3α-yl acetate (11a/11b).
Table 1: Structural Comparison
Key Observations :
- 24-Nor Group: Both 10a/10b and 11a/11b lack a methyl group at C-24, unlike 23-Itelcholan, which retains this feature. This difference may influence steric interactions and bioavailability .
- Epoxy vs.
- C-23 Specificity : 23-Itelcholan’s hypothesized substituent at C-23 distinguishes it from analogs with modifications at C-22/C-23 or C-24.
Key Differences :
- Stereoselectivity : The Sharpless dihydroxylation used for 10a/10b ensures high enantiomeric excess, whereas 23-Itelcholan’s synthesis may require alternative catalysts for C-23 specificity.
- Epoxide Stability : The epoxy intermediates (11a/11b) are sensitive to acidic conditions, necessitating careful purification, whereas 23-Itelcholan’s stability remains uncharacterized.
Analytical and Functional Insights
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